molecular formula C16H23N7O2 B2753441 N-((4-甲氧基-6-(吡咯啉-1-基)-1,3,5-三嗪-2-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺 CAS No. 2034516-27-1

N-((4-甲氧基-6-(吡咯啉-1-基)-1,3,5-三嗪-2-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺

货号 B2753441
CAS 编号: 2034516-27-1
分子量: 345.407
InChI 键: GPYZQERQFYTHTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子相互作用和构象分析

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(SR141716;1)是 CB1 大麻素受体的强效选择性拮抗剂。它在吡唑 C3 取代基周围进行构象分析,识别出四种不同的构象。这项研究强调了化合物与受体的空间结合相互作用,类似于大麻素激动剂,并表明在阐明 CB1 受体配体相互作用和设计受体拮抗剂或反向激动剂方面具有潜在应用 (J. Shim 等人,2002)

吡唑并[1,5-a]嘧啶衍生物的合成和细胞毒性

5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其衍生物的合成展示了相关化合物的化学多功能性。对这些衍生物进行了针对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性评估,表明其在抗癌研究中具有潜力 (Ashraf S. Hassan、T. Hafez、Souad A. Osman,2014)

与镧系元素的络合性质

类似化合物与三价镧系元素的络合性质已经过研究,揭示了此类分子的配位化学见解。这项研究对理解 N-((4-甲氧基-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺类似物的结合性质及其在材料科学和生物无机化学中的应用具有意义 (T. Kobayashi 等人,2019)

合成和生物学评估

吡唑并[1,5-a]嘧啶和相关席夫碱针对抗癌和抗 5-脂氧合酶活性的合成和评估突出了具有类似结构框架的化合物的治疗潜力。这些化合物对各种癌细胞系表现出显着的活性,表明它们在癌症治疗药物开发中的潜力 (A. Rahmouni 等人,2016)

抗肿瘤和抗菌活性

已经合成了新型含 N-芳基吡唑的烯胺酮,产生了具有显着抗肿瘤和抗菌活性的取代吡唑。这项研究为基于吡唑甲酰胺框架开发新的治疗剂开辟了途径,突出了该化合物在药物化学中的潜力 (S. Riyadh,2011)

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type , as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission. This can have various downstream effects, depending on the specific neural circuits involved.

Pharmacokinetics

The compound’s ADME properties (Absorption, Distribution, Metabolism, Excretion) are predicted to be satisfactory . This suggests that the compound can be effectively absorbed into the body, distributed to the sites of action, metabolized, and excreted. These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic transmission.

属性

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-10-13(11(2)22(3)21-10)14(24)17-9-12-18-15(20-16(19-12)25-4)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZQERQFYTHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。